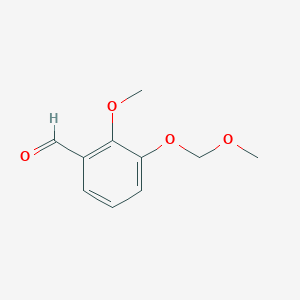

2-Methoxy-3-(methoxymethoxy)benzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-3-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-14-9-5-3-4-8(6-11)10(9)13-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNWSDDHWJKLPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Functionalized Aryl Aldehydes As Synthetic Intermediates in Complex Molecule Construction

Functionalized aryl aldehydes are a class of organic compounds characterized by an aldehyde group attached to an aromatic ring that bears additional substituents. These molecules are highly prized as synthetic intermediates due to the versatile reactivity of the aldehyde moiety. The aldehyde group is susceptible to a wide range of chemical transformations, including nucleophilic addition, condensation reactions, and oxidation, making it a gateway to a diverse array of other functional groups and molecular scaffolds.

The presence of other functional groups on the aromatic ring further enhances the synthetic utility of these aldehydes. These substituents can modulate the reactivity of the aldehyde group through electronic effects (either electron-donating or electron-withdrawing) and can also serve as handles for further chemical modifications. This multi-functionality allows for the stepwise and controlled construction of complex molecules, where each part of the molecule can be selectively manipulated. The synthesis of small, highly functionalized molecules is fundamental to many areas of chemistry, from drug design to the development of materials for photovoltaics and ligands for catalysis. rug.nl

Role of Methoxymethyl Mom Ethers As Orthogonal Protecting Groups in Aromatic Systems

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary blocking is achieved through the use of "protecting groups." An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and easy to remove when its protective function is no longer needed.

Methoxymethyl (MOM) ethers are a widely used class of protecting groups for hydroxyl groups, including phenols. wikipedia.org They are acetals and are typically introduced by reacting the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. wikipedia.orgtotal-synthesis.com MOM ethers are valued for their stability across a broad range of conditions, including exposure to many oxidizing and reducing agents, as well as basic and nucleophilic reagents.

A key feature of MOM ethers is their "orthogonality" to other protecting groups. Orthogonal protecting groups can be removed under different conditions without affecting each other. This allows for the selective deprotection of specific functional groups in a complex molecule. For instance, a MOM group can be removed under acidic conditions, while a silyl (B83357) ether protecting group on another part of the molecule could be removed with a fluoride (B91410) source, leaving the MOM group intact. This orthogonality provides chemists with a high degree of control over the synthetic sequence.

Contextualization of 2 Methoxy 3 Methoxymethoxy Benzaldehyde Within Benzaldehyde Chemistry and Protected Phenolic Derivatives

2-Methoxy-3-(methoxymethoxy)benzaldehyde is a substituted benzaldehyde (B42025) that features both a methoxy (B1213986) group and a MOM-protected hydroxyl group on the aromatic ring. This specific arrangement of functional groups makes it a particularly useful intermediate in organic synthesis. The aldehyde group provides a reactive site for a variety of carbon-carbon bond-forming reactions and other transformations.

The methoxy group, an electron-donating group, can influence the reactivity of the aromatic ring and the aldehyde. The MOM-protected hydroxyl group at the adjacent position allows for the introduction of a phenolic moiety at a later stage in the synthesis. The MOM group ensures that the reactive hydroxyl group does not interfere with reactions targeting the aldehyde or other parts of the molecule. Once the desired transformations are complete, the MOM group can be selectively removed under acidic conditions to reveal the free phenol (B47542). This strategy is crucial in the synthesis of natural products and other complex molecules where precise control over the sequence of reactions is paramount.

Overview of Research Trajectories and Current Challenges in the Synthesis and Utility of Substituted Benzaldehydes

Strategic Installation of the Methoxymethyl (MOM) Protecting Group

The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functionalities due to its stability under a range of conditions and its relatively straightforward removal under acidic conditions. The synthesis of 2-Methoxy-3-(methoxymethoxy)benzaldehyde typically begins with a precursor containing a hydroxyl group, which is then converted to a MOM ether.

The most direct precursor for the target molecule is 2-hydroxy-3-methoxybenzaldehyde, also known as ortho-vanillin. researchgate.netresearchgate.netresearchgate.net In this case, there is only one phenolic hydroxyl group, making the methoxymethylation inherently regioselective. The reaction involves the deprotonation of the hydroxyl group with a suitable base, followed by nucleophilic attack on a methoxymethylating agent.

A more complex scenario arises if the synthesis starts from 2,3-dihydroxybenzaldehyde. Here, the challenge lies in selectively protecting only the hydroxyl group at the C3 position. The similar acidity of the two phenolic hydroxyl groups in catechol-like structures makes achieving high regioselectivity difficult. Studies on the protection of analogous catechols, such as 3,4-dihydroxybenzaldehyde, have shown that using methoxymethyl chloride (MOMCl) can result in a mixture of isomeric monoprotected products, as well as the di-protected product. researchgate.netorganic-chemistry.org Achieving selectivity often requires careful control of reaction conditions or the use of more sterically demanding protecting groups or specialized reagents that can differentiate between the hydroxyl groups based on their electronic or steric environment.

Several reagents and conditions can be employed for the O-methoxymethylation of phenols. The choice of method depends on factors such as substrate reactivity, desired yield, and safety considerations.

Chloromethyl methyl ether (MOMCl) is a highly effective and widely used reagent for this transformation. It is typically used in conjunction with a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like acetone (B3395972) or dichloromethane (B109758) (DCM). The base deprotonates the phenol (B47542), and the resulting phenoxide attacks the electrophilic chloromethyl methyl ether.

An alternative to MOMCl is bromomethyl methyl ether, which can be used under similar conditions. A documented procedure for the protection of a related compound, 3-methoxy-4-hydroxybenzaldehyde, achieved a 98% yield using bromomethyl methyl ether with DIPEA in DCM at low temperatures. nih.gov Another alternative, which avoids the use of the potentially carcinogenic halomethyl ethers, is dimethoxymethane (B151124) in the presence of a strong acid catalyst.

The following interactive table compares common methoxymethylation reagents and conditions.

| Reagent | Base | Solvent | Typical Conditions | Yield | Notes |

| Chloromethyl methyl ether (MOMCl) | K₂CO₃ | Acetone | Reflux, 3-6 hours | Good to Excellent | Standard, widely used method. MOMCl is a suspected carcinogen. |

| Bromomethyl methyl ether | DIPEA | Dichloromethane | 0°C to room temp | Excellent (98%) nih.gov | High reactivity and yield. |

| Dimethoxymethane (DMM) | Acid Catalyst (e.g., H₂SO₄) | Dichloromethane | Reflux with molecular sieves | Variable | Avoids halomethyl ethers; equilibrium driven by methanol (B129727) removal. |

De Novo Synthesis of the Benzaldehyde (B42025) Core from Precursors

An alternative synthetic strategy involves starting with an aromatic precursor that already possesses the desired 2-methoxy and 3-methoxymethoxy substituents, followed by the introduction of the aldehyde group.

Formylation introduces a -CHO group directly onto the aromatic ring. While the Duff reaction is a classic method for the formylation of phenols using hexamine, it is not suitable for substrates where the hydroxyl group is already protected. nih.gov

For methoxy-substituted aromatic rings, other formylation methods are more appropriate. The Rieche formylation, for instance, uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) or SnCl₄ to formylate electron-rich aromatic rings. researchgate.net This approach could theoretically be applied to a substrate like 1-methoxy-2-(methoxymethoxy)benzene (B1601363) to introduce the aldehyde group at the desired position, guided by the directing effects of the existing alkoxy groups.

The aldehyde group can also be formed from other functional groups at the correct oxidation state. This two-step approach involves first preparing a precursor molecule and then converting its functional group to an aldehyde.

Oxidation of Precursor Alcohols: A common and reliable method is the oxidation of a primary benzyl (B1604629) alcohol. If one were to synthesize 2-methoxy-3-(methoxymethoxy)benzyl alcohol, it could be oxidized to the target aldehyde using a variety of reagents. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often used to avoid over-oxidation to the carboxylic acid. A patented method for a related compound, 3-methoxybenzaldehyde, utilizes nitric acid in water to directly oxidize the corresponding benzyl alcohol. princeton.edu

Reduction of Carboxylic Acid Derivatives: Conversely, the aldehyde can be obtained by the partial reduction of a carboxylic acid or one of its derivatives (e.g., an ester or acid chloride). The reduction of 2-methoxy-3-(methoxymethoxy)benzoic acid would require a controlled reducing agent, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, to stop the reduction at the aldehyde stage and prevent formation of the alcohol.

Multi-Step Synthetic Sequences Incorporating the this compound Moiety

While specific total syntheses explicitly detailing the use of this compound as an intermediate are not prevalent in readily available literature, the structural motif is highly valuable. Substituted benzaldehydes like o-vanillin and its protected derivatives serve as versatile building blocks in the synthesis of more complex molecules, including natural products and biologically active compounds. researchgate.netnih.govnih.gov

The aldehyde functionality is a key electrophilic handle for carbon-carbon bond formation and the construction of heterocyclic systems. For example, substituted benzaldehydes are common starting materials in condensation reactions to form Schiff bases, which are precursors to a wide range of compounds. nih.gov They are also used in reactions to build complex heterocyclic scaffolds like phenazines and imidazoles. nih.govnih.gov In these multi-step syntheses, the MOM group on a molecule like this compound would serve to mask the reactive phenolic hydroxyl group while other chemical transformations, such as those involving the aldehyde, are carried out elsewhere in the molecule. The MOM group can then be removed in a final step to reveal the free phenol in the target structure. The synthesis of various vanillin (B372448) derivatives for applications as antioxidants or potential therapeutics for Alzheimer's disease highlights the utility of this class of compounds as foundational scaffolds in medicinal chemistry. researchgate.netnih.gov

Preparation of Brominated Methoxymethyl-Protected Benzaldehyde Intermediates

The synthesis of specifically functionalized benzaldehydes often proceeds through halogenated intermediates, which can be subsequently modified via cross-coupling reactions or other transformations. Bromination of a substituted benzaldehyde is a common strategy to introduce a functional handle onto the aromatic ring. The preparation of a brominated, methoxymethyl-protected intermediate typically involves two key steps: the regioselective bromination of a hydroxybenzaldehyde precursor, followed by the protection of the hydroxyl group to prevent unwanted side reactions in subsequent synthetic steps.

A representative synthesis begins with a commercially available precursor, such as 3-hydroxybenzaldehyde. This starting material can be regioselectively brominated at the position ortho to the hydroxyl group. The reaction is typically carried out in acetic acid, using bromine in the presence of a catalyst like iron powder and a base such as sodium acetate. chemicalbook.com This electrophilic aromatic substitution is directed by the activating hydroxyl group.

Following bromination to produce 2-bromo-3-hydroxybenzaldehyde, the phenolic hydroxyl group is protected. The methoxymethyl (MOM) group is a common acid-stable protecting group for hydroxyls. The protection is achieved by reacting the brominated hydroxybenzaldehyde with a reagent like methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (DCM). This reaction yields the desired 2-bromo-3-(methoxymethoxy)benzaldehyde intermediate, which is now suitable for further functionalization.

Table 1: Synthesis of a Brominated Methoxymethyl-Protected Benzaldehyde Intermediate

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Electrophilic Bromination | 3-Hydroxybenzaldehyde | Bromine (Br₂), Iron (Fe) powder, Sodium Acetate (NaOAc), Acetic Acid (AcOH) | 2-Bromo-3-hydroxybenzaldehyde |

Sequential Functionalization of Aromatic Rings Leading to the Target Structure

An alternative and often more direct route to this compound involves the sequential functionalization of a readily available dihydroxybenzaldehyde scaffold. This approach builds the target molecule by selectively modifying the hydroxyl groups in a stepwise manner. The synthesis typically starts with 2,3-dihydroxybenzaldehyde, a compound that can be synthesized from o-vanillin. chemicalbook.comchemicalbook.com

The first step in this sequence is the selective protection of one of the two adjacent hydroxyl groups. Due to slight differences in acidity and steric hindrance, it is possible to selectively react one hydroxyl group while the other remains free. The 3-hydroxyl group can be selectively protected with a methoxymethyl (MOM) group using methoxymethyl chloride (MOMCl) and a suitable base. This yields the intermediate 2-hydroxy-3-(methoxymethoxy)benzaldehyde.

The second step involves the methylation of the remaining free hydroxyl group at the 2-position. This is typically achieved using a methylating agent such as iodomethane (B122720) (methyl iodide) or dimethyl sulfate (B86663) in the presence of a base like potassium carbonate (K₂CO₃). This Williamson ether synthesis reaction converts the phenolic hydroxyl into a methoxy (B1213986) group, completing the synthesis of the target structure, this compound. researchgate.net This sequential approach provides excellent control over the final substitution pattern of the aromatic ring.

Table 2: Sequential Functionalization Synthesis of this compound

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Selective MOM Protection | 2,3-Dihydroxybenzaldehyde | Methoxymethyl chloride (MOMCl), Base (e.g., DIPEA) | 2-Hydroxy-3-(methoxymethoxy)benzaldehyde |

Carbonyl Condensation Reactions

The aldehyde functionality of this compound is a prime site for condensation reactions. These reactions involve the formation of a new carbon-carbon or carbon-nitrogen double bond through the elimination of a water molecule, leading to key structural motifs such as chalcones, flavanones, and Schiff bases.

Claisen-Schmidt Condensation for the Synthesis of Chalcone and Flavanone Derivatives

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are α,β-unsaturated ketones. rasayanjournal.co.in This base-catalyzed reaction occurs between an aromatic aldehyde, such as this compound, and an acetophenone (B1666503) derivative. usp.brtaylorandfrancis.com The resulting chalcones are important intermediates for the synthesis of flavonoids, including flavanones. researchgate.net

The reaction is typically carried out using a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol (B145695). rasayanjournal.co.in The base deprotonates the α-carbon of the acetophenone, generating an enolate ion which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration of the aldol (B89426) addition product yields the chalcone. jocpr.com While direct examples utilizing this compound are not prevalent in cited literature, the reaction of the closely related 3,4-bis(methoxymethoxy)-benzaldehyde with 2'-hydroxyacetophenones proceeds in good yields (22-85%) under standard Claisen-Schmidt conditions (e.g., KOH in ethanol or NaH in DMF), demonstrating the viability of this transformation. nih.gov

Flavanones can be synthesized from the corresponding 2'-hydroxychalcones through an intramolecular cyclization. This cyclization is often promoted by basic conditions, such as refluxing in the presence of sodium acetate, or through photochemical methods. nih.gov

| Aldehyde | Ketone | Base/Solvent | Product Type |

|---|---|---|---|

| This compound | Acetophenone | KOH / Ethanol | Chalcone |

| This compound | 4'-Methoxyacetophenone | NaOH / Ethanol | 4-Methoxychalcone derivative |

| This compound | 2'-Hydroxyacetophenone | KOH / Ethanol | 2'-Hydroxychalcone derivative (Flavanone Precursor) |

| This compound | 2'-Hydroxy-4',6'-dimethoxyacetophenone | NaH / THF | Substituted 2'-Hydroxychalcone (Flavanone Precursor) mdpi.com |

Knoevenagel-Type Condensations with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). nih.gov This reaction is typically catalyzed by a weak base, such as an amine or its salt.

For this compound, this reaction provides a route to synthesize various substituted alkenes. Common active methylene compounds used in this condensation include malononitrile (B47326) and ethyl cyanoacetate. The presence of electron-donating groups, such as the methoxy and methoxymethoxy groups on the benzaldehyde ring, can influence the reaction rate. nih.gov The reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the aldehyde's carbonyl carbon. The intermediate product subsequently undergoes dehydration to yield the final α,β-unsaturated product. lookchem.com Various catalytic systems, including ionic liquids and natural catalysts, have been developed to promote this reaction under environmentally benign conditions. lookchem.com

| Active Methylene Compound | Typical Catalyst | Expected Product |

|---|---|---|

| Malononitrile | Piperidine, β-Alanine | 2-(2-Methoxy-3-(methoxymethoxy)benzylidene)malononitrile uni-regensburg.de |

| Ethyl cyanoacetate | Ammonium (B1175870) acetate | Ethyl 2-cyano-3-(2-methoxy-3-(methoxymethoxy)phenyl)acrylate |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-(2-methoxy-3-(methoxymethoxy)benzylidene)malonate |

| Barbituric acid | Aqueous media | 5-(2-Methoxy-3-(methoxymethoxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |

Imino-Chemistry: Schiff Base Formation and Related Transformations

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov This reaction is generally reversible and acid-catalyzed. libretexts.org The reaction of this compound with various primary amines would yield a series of corresponding Schiff bases.

The formation is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate is then protonated, typically by a mild acid catalyst, facilitating the elimination of a water molecule to form the stable imine product. libretexts.org The reaction is often carried out by refluxing the reactants in a solvent like ethanol. nih.gov Structurally similar compounds, such as 2-hydroxy-3-methoxybenzaldehyde, readily react with aromatic amines to form Schiff bases, indicating the expected reactivity for the target aldehyde. jos.ac.cn

| Primary Amine | Expected Schiff Base Product |

|---|---|

| Aniline | N-(2-Methoxy-3-(methoxymethoxy)benzylidene)aniline |

| p-Toluidine | N-(2-Methoxy-3-(methoxymethoxy)benzylidene)-4-methylaniline |

| Benzylamine | N-(2-Methoxy-3-(methoxymethoxy)benzylidene)-1-phenylmethanamine |

| Cyclohexylamine | N-(2-Methoxy-3-(methoxymethoxy)benzylidene)cyclohexanamine |

Nucleophilic Additions to the Aldehyde Functionality

The polarized carbon-oxygen double bond of the aldehyde group in this compound makes it highly susceptible to nucleophilic attack. This reactivity is fundamental to forming new carbon-carbon and carbon-heteroatom bonds, leading to the creation of alcohols and other functionalized derivatives.

Organometallic Additions for Carbon-Carbon Bond Formation (e.g., Grignard-like reactions)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful carbon-based nucleophiles that readily add to the carbonyl carbon of aldehydes. libretexts.orgyoutube.com The reaction of this compound with a Grignard reagent results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. lumenlearning.com

The mechanism involves the nucleophilic attack of the carbanionic 'R' group from the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral alkoxide intermediate, which is subsequently protonated upon the addition of a weak acid (e.g., aqueous ammonium chloride) to give the final alcohol product. The reaction must be conducted under anhydrous conditions, as organometallic reagents are strong bases and will react with any acidic protons, such as those from water. libretexts.org The reaction of Grignard reagents with the related o-anisaldehyde (2-methoxybenzaldehyde) proceeds in good yield, suggesting a similar outcome for the target compound. orgsyn.org

| Organometallic Reagent | Expected Secondary Alcohol Product |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(2-Methoxy-3-(methoxymethoxy)phenyl)ethanol |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 1-(2-Methoxy-3-(methoxymethoxy)phenyl)propan-1-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | (2-Methoxy-3-(methoxymethoxy)phenyl)(phenyl)methanol |

| Vinylmagnesium bromide (CH₂=CHMgBr) | 1-(2-Methoxy-3-(methoxymethoxy)phenyl)prop-2-en-1-ol |

Cyanohydrin Formation and Subsequent Reactions

The addition of a cyanide anion to an aldehyde yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile functional group on the same carbon. wikipedia.org This reaction, when applied to this compound, produces 2-hydroxy-2-(2-methoxy-3-(methoxymethoxy)phenyl)acetonitrile. The reaction is reversible and base-catalyzed, typically using a source of cyanide such as hydrogen cyanide (HCN) with a catalytic amount of base, or salts like potassium cyanide (KCN) or sodium cyanide (NaCN). pressbooks.pubopenstax.org

The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, forming a tetrahedral cyanoalkoxide intermediate. libretexts.org This intermediate is then protonated by HCN or water to yield the cyanohydrin product. pressbooks.pub Cyanohydrins are synthetically versatile intermediates. The nitrile group can be hydrolyzed under acidic conditions to form an α-hydroxy carboxylic acid or reduced with reagents like lithium aluminum hydride (LiAlH₄) to produce a β-amino alcohol. pressbooks.publibretexts.org This transformation provides a pathway to convert an aldehyde into different and valuable functional groups. pressbooks.pub

Chemoselective Reduction of the Aldehyde Group to Alcohols

The conversion of the aldehyde functional group in this compound to a primary alcohol, yielding (2-Methoxy-3-(methoxymethoxy)phenyl)methanol, is a fundamental transformation in organic synthesis. This reduction must be chemoselective to avoid affecting other potentially sensitive parts of the molecule. Hydride reagents are commonly employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a preferred choice due to its mild nature and high selectivity for aldehydes and ketones. ugm.ac.idmasterorganicchemistry.com

The reaction is typically carried out by treating the aldehyde with sodium borohydride in an alcoholic solvent, such as methanol or ethanol. The hydride (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com A subsequent workup with a mild acid or even water protonates the alkoxide, yielding the primary alcohol. masterorganicchemistry.com This method is highly efficient and generally does not affect the methoxy or MOM ether groups. For substrates with particularly sensitive groups, side reactions like intramolecular transesterification can sometimes occur, but this can often be suppressed by quenching the intermediate alkoxide with a weak acid. nih.gov

अजय Table 1: Common Reagents for Chemoselective Aldehyde Reduction

| Reagent | Typical Solvents | Selectivity & Notes |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, Ethanol, Isopropanol | Highly selective for aldehydes and ketones. Safe and easy to handle. masterorganicchemistry.comchemistrysteps.com |

| Lithium aluminium hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF), Diethyl ether | Very powerful reducing agent; reduces esters, carboxylic acids, and amides in addition to aldehydes. Less chemoselective. chemistrysteps.com |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane, Dichloromethane | Can reduce esters to aldehydes or alcohols depending on stoichiometry and temperature. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate | Catalysts include Pd/C, PtO₂, Raney Ni. Can also reduce other functional groups like alkenes or nitro groups. |

Oxidative Transformations of the Aldehyde to Carboxylic Acids

The oxidation of the aldehyde group in this compound to a carboxylic acid affords 2-Methoxy-3-(methoxymethoxy)benzoic acid. This transformation is crucial for synthesizing various derivatives, including esters and amides. Given that the aromatic ring is substituted with electron-donating methoxy and methoxymethoxy groups, the choice of oxidant must be compatible with these functionalities to prevent undesired side reactions such as aromatic ring oxidation or cleavage of the ether linkages.

Several methods are suitable for the oxidation of electron-rich aromatic aldehydes. A common and effective method involves using potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification. Another widely used reagent is chromic acid (generated in situ from CrO₃ and aqueous acid) or other chromium(VI) reagents. ncert.nic.in For milder conditions that are less likely to affect the protecting group, reagents like sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt in the presence of a chlorine scavenger (like 2-methyl-2-butene) are often employed (Pinnick oxidation).

अजय Table 2: Reagents for the Oxidation of Aromatic Aldehydes

| Reagent(s) | Typical Conditions | Notes |

|---|---|---|

| Potassium permanganate (KMnO₄) | Aqueous NaOH or NaHCO₃, heat; then acid workup | Strong, inexpensive oxidant. Care must be taken to control conditions to avoid over-oxidation. |

| Chromic acid (CrO₃/H₂SO₄/H₂O) | Acetone (Jones oxidation) | Powerful oxidant. Can be harsh and generates chromium waste. ncert.nic.in |

| Sodium chlorite (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-butene | Mild and highly selective for aldehydes (Pinnick oxidation). Tolerates many other functional groups. |

| Silver(I) oxide (Ag₂O) | Aqueous or ethanolic NaOH or NH₄OH | Mild reagent, particularly useful for aldehydes with sensitive functional groups (Tollens' reaction). |

Manipulation of the Methoxymethyl (MOM) Protecting Group

The methoxymethyl (MOM) group is an acetal (B89532) used to protect hydroxyl functions. Its stability in neutral to strongly basic conditions and lability under acidic conditions make it a versatile tool in multistep synthesis. adichemistry.comnih.gov

The removal of the MOM group from this compound regenerates the hydroxyl group at the C3 position, yielding 3-Hydroxy-2-methoxybenzaldehyde. This deprotection is typically achieved via acid-catalyzed hydrolysis. total-synthesis.com The mechanism involves protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond to release methanol and form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to form a hemiacetal, which subsequently decomposes to the desired phenol and formaldehyde (B43269). total-synthesis.com

A variety of acidic conditions can be employed, with the choice depending on the sensitivity of other functional groups within the molecule. Strong mineral acids like hydrochloric acid (HCl) in solvents such as methanol or aqueous tetrahydrofuran (THF) are effective but can be harsh. adichemistry.comsynarchive.com For more delicate substrates, milder acidic catalysts are preferred. These include trifluoroacetic acid (TFA) in dichloromethane or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent. total-synthesis.com Solid-supported acid catalysts, such as silica-supported sodium hydrogen sulfate or heteropolyacids, offer the advantages of simplified workup and catalyst recovery. nih.govorganic-chemistry.org

अजय Table 3: Selected Acidic Conditions for MOM Deprotection

| Reagent(s) | Solvent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Hydrochloric acid (HCl) | Methanol / Water | Room temperature to reflux | adichemistry.comsynarchive.com |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature | total-synthesis.com |

| Pyridinium p-toluenesulfonate (PPTS) | tert-Butanol or Ethanol | Heat | total-synthesis.com |

| Wells-Dawson Heteropolyacid | Acetonitrile | Room temperature | nih.gov |

| Silica-supported NaHSO₄ | Dichloromethane (DCM) | Room temperature | organic-chemistry.org |

In complex syntheses, it is sometimes advantageous to directly convert one protecting group into another without an intermediate deprotection-protection sequence. This process, known as trans-protection, can improve synthetic efficiency. Research has shown that aromatic MOM ethers exhibit different reactivity compared to their aliphatic counterparts, enabling selective transformations. nih.gov

A notable trans-protection strategy involves the direct conversion of an aromatic MOM ether into a silyl (B83357) ether. Treatment of an aromatic MOM ether with a trialkylsilyl triflate (R₃SiOTf) in the presence of 2,2′-bipyridyl can facilitate this exchange. Specifically, using triethylsilyl triflate (TESOTf) allows for the clean conversion of the aromatic MOM ether directly to a stable triethylsilyl (TES) ether. nih.gov This reaction proceeds under mild, non-acidic conditions. In contrast, using the less sterically hindered trimethylsilyl (B98337) triflate (TMSOTf) under the same conditions initially forms a trimethylsilyl (TMS) ether, which is often labile and can be readily hydrolyzed to the phenol upon aqueous workup. nih.gov This differential reactivity provides a sophisticated method for either deprotection or trans-protection by carefully selecting the silylating agent.

अजय Table 4: Trans-Protection of Aromatic MOM Ethers to Silyl Ethers

| Reagent System | Resulting Group | Conditions | Outcome | Reference |

|---|---|---|---|---|

| TESOTf, 2,2′-bipyridyl | Triethylsilyl (TES) ether | CH₃CN or CH₂Cl₂ | Direct conversion to a stable TES ether (Trans-protection). | nih.gov |

| TMSOTf, 2,2′-bipyridyl | Hydroxyl (via TMS ether) | CH₃CN or CH₂Cl₂ | Formation of a labile TMS ether, which is hydrolyzed to the phenol upon aqueous workup (Deprotection). | nih.gov |

Foundational Unit in Natural Product Total Synthesis

In the intricate field of total synthesis, where chemists aim to construct complex molecules found in nature from simple starting materials, this compound provides a stable and reliable source for the ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) structural motif. This motif is present in a variety of natural products. The use of the MOM-protected form is a key strategy to simplify complex synthetic sequences.

The synthesis of complex polycyclic and heterocyclic natural products often requires multi-step sequences where sensitive functional groups must be protected. nih.gov this compound is ideally suited for this role. The aldehyde function serves as a versatile handle for chain extension, cyclization, or the introduction of other functionalities necessary to build the target scaffold.

For instance, the aldehyde can be converted into an alkene via Wittig-type reactions, an alcohol via reduction, or an imine via condensation, each step paving the way for the formation of new rings. The presence of the methoxy and protected hydroxyl groups influences the electronic properties of the ring and can direct the regioselectivity of subsequent reactions. Once the core structure of the natural product is assembled, the methoxymethyl ether can be cleaved to unveil the phenolic hydroxyl group, a common feature in many biologically active molecules that is often crucial for their activity.

Biomimetic synthesis seeks to replicate nature's elegant and efficient strategies for constructing complex molecules. nih.gov These routes often involve cascade reactions where multiple bonds are formed in a single operation, mimicking enzymatic processes. In such syntheses, the precise control of reactivity is paramount.

This compound serves as a strategic intermediate by allowing chemists to mask the reactive phenolic hydroxyl group while other transformations are carried out. nih.gov Nature itself uses protection strategies, and the MOM ether is a synthetic equivalent that enables the desired biomimetic transformations to proceed without unwanted side reactions, such as O-alkylation or cyclization involving the phenol. After the key biomimetic steps have been accomplished, deprotection reveals the natural product's structure.

Precursor in the Synthesis of Functionalized Organic Molecules

Beyond natural products, this compound is a key starting material for a diverse array of functionalized organic molecules, particularly those featuring complex ring systems.

Benzaldehyde derivatives are fundamental precursors for a vast range of heterocyclic compounds due to the reactivity of the aldehyde group. Vanillin, a related compound, is a well-known building block for various heterocycles. nih.gov Similarly, this compound can be utilized in condensation reactions with amines, hydrazines, or other bifunctional nucleophiles to construct important heterocyclic cores such as quinolines, benzodiazepines, and benzoxazines.

The general synthetic utility is highlighted in the table below, showcasing typical transformations of the aldehyde group to form heterocyclic precursors.

| Reagent | Resulting Intermediate | Potential Heterocycle |

| Aniline derivative | Imine | Quinolines (via Friedländer annulation) |

| o-Phenylenediamine | Imine | Benzodiazepines |

| Hydroxylamine | Oxime | Isoxazoles |

| Hydrazine derivative | Hydrazone | Pyrazoles, Indazoles |

The creation of spiro-fused and bridged ring systems, which are three-dimensional structures common in many complex molecules, often relies on intramolecular cyclization reactions. nih.govbeilstein-journals.orgnih.gov In these strategies, a precursor molecule is synthesized containing two reactive moieties connected by a flexible tether. An intramolecular reaction then forges a new ring, creating the desired spiro or bridged architecture.

This compound is an excellent starting point for such strategies. The aldehyde group can be tethered to another reactive component, such as an enone or a diene. The subsequent intramolecular reaction, often catalyzed by a transition metal, leads to the formation of these complex cyclic systems. researchgate.net The MOM-protected phenol prevents interference and can be deprotected later to add further functionality to the final molecule.

| Cyclization Strategy | Reactive Partner Tethered to Aldehyde | Resulting Architecture |

| Intramolecular Aldol Reaction | Ketone | Fused Bicyclic System |

| Intramolecular Diels-Alder Reaction | Diene | Bridged Bicyclic System |

| Intramolecular Stetter Reaction | Enone | Spiro-Fused System |

Enabling Reagent in Stereoselective Synthesis and Chiral Auxiliaries

While this compound is itself an achiral molecule, it plays a significant role as a substrate in stereoselective synthesis. The aldehyde group provides a prochiral center that can be transformed into a chiral center with high stereocontrol.

This is typically achieved in two ways:

Reaction with a Chiral Reagent: The aldehyde can react with a chiral nucleophile or be reduced using a chiral reducing agent to produce an enantiomerically enriched alcohol.

Use of a Chiral Auxiliary: A chiral auxiliary can be temporarily attached to the molecule, often by forming an imine or acetal at the aldehyde position. This auxiliary then directs the stereochemical outcome of a subsequent reaction on the molecule before being removed.

The MOM group is particularly important in these transformations as it prevents the acidic phenol from interfering with the often sensitive chiral reagents and catalysts used in asymmetric synthesis. This allows for the clean and high-yielding formation of chiral building blocks that can be elaborated into enantiomerically pure final products.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 3 Methoxymethoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Chemical Shift and Coupling Constant Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling provides information about adjacent protons.

For 2-Methoxy-3-(methoxymethoxy)benzaldehyde, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aldehydic, aromatic, methoxy (B1213986), and methoxymethyl protons. Based on data from analogous compounds such as 2-methoxybenzaldehyde (B41997) and other substituted benzaldehydes, the anticipated chemical shifts and coupling constants are summarized in the interactive table below. rsc.orgrsc.org

The aldehydic proton is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the trisubstituted benzene (B151609) ring will present a more complex splitting pattern. The proton at the C4 position is expected to be a triplet, coupled to the protons at C5 and C6. The protons at C5 and C6 would likely appear as doublets of doublets.

The methoxy group protons (-OCH₃) attached directly to the aromatic ring are anticipated to be a sharp singlet around δ 3.9 ppm. The methoxymethyl (MOM) group will show two distinct signals: a singlet for the terminal methyl group (-OCH₂OCH₃) at approximately δ 3.5 ppm and a singlet for the methylene (B1212753) protons (-OCH₂OCH₃) around δ 5.2 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.8 - 10.5 | s (singlet) | N/A |

| Ar-H4 | ~7.2 | t (triplet) | ~8.0 |

| Ar-H5 | ~7.0 | dd (doublet of doublets) | J ≈ 8.0, 1.5 |

| Ar-H6 | ~7.5 | dd (doublet of doublets) | J ≈ 8.0, 1.5 |

| Ar-OCH₃ | ~3.9 | s (singlet) | N/A |

| -OCH₂O- | ~5.2 | s (singlet) | N/A |

| -OCH₂OCH₃ | ~3.5 | s (singlet) | N/A |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation (including APT, DEPT)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its hybridization and electronic environment.

In the ¹³C NMR spectrum of this compound, the aldehydic carbonyl carbon is expected to be the most downfield signal, typically appearing around δ 190 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon atoms directly attached to oxygen (C2 and C3) will be deshielded and appear at the lower end of this range.

The methoxy carbon (Ar-OCH₃) is expected around δ 56 ppm. For the methoxymethyl group, the methylene carbon (-OCH₂O-) will be found at approximately δ 95 ppm, and the terminal methyl carbon (-OCH₂OCH₃) will be at a similar chemical shift to the other methoxy group, around δ 56 ppm.

Techniques like Attached Proton Test (APT) and Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CHO | ~190 |

| Ar-C1 | ~125 |

| Ar-C2 | ~158 |

| Ar-C3 | ~150 |

| Ar-C4 | ~115 |

| Ar-C5 | ~125 |

| Ar-C6 | ~118 |

| Ar-OCH₃ | ~56 |

| -OCH₂O- | ~95 |

| -OCH₂OCH₃ | ~56 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show cross-peaks between protons that are spin-spin coupled. For this compound, this would confirm the connectivity of the aromatic protons (H4, H5, and H6).

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment reveals which protons are directly attached to which carbon atoms. It would be used to definitively assign the proton and carbon signals of the aromatic ring and the methoxymethyl group.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons and between different functional groups. For example, correlations would be expected between the aldehydic proton and the aromatic carbons C1 and C6, and between the methoxy protons and the C2 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity. This technique would be particularly useful in confirming the substitution pattern on the aromatic ring. For instance, a NOESY correlation between the methoxy protons (at C2) and the aromatic proton at C1 would provide strong evidence for their ortho relationship.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups. The spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is expected in the region of 1680-1700 cm⁻¹. The C-H stretch of the aldehyde is also characteristic and typically appears as two weak bands around 2820 and 2720 cm⁻¹.

The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy and methoxymethyl groups will appear as strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. nih.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aldehyde C-H | Stretching | 2850 - 2800 & 2750 - 2700 | Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| Aldehyde C=O | Stretching | 1700 - 1680 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

| C-O (ether) | Stretching | 1300 - 1000 | Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that are strong in the Raman spectrum are often weak or absent in the FTIR spectrum, and vice versa.

For this compound, the symmetric vibrations of the aromatic ring are expected to be particularly strong in the Raman spectrum. The C=O stretch of the aldehyde will also be observable. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, providing a more complete picture of the vibrational modes of the molecule. The analysis of the Raman spectrum would be aided by comparison with the spectra of related compounds like benzaldehyde (B42025) and its derivatives. royalsocietypublishing.orgias.ac.in

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. For this compound, different mass spectrometry techniques provide complementary information.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Analysis

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, typically at 70 eV. This process usually imparts enough energy to cause extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, showing a series of peaks corresponding to the masses of the various fragments. Analysis of these fragments allows for the deduction of the molecule's structure.

For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. However, due to the energetic nature of EI, this peak may be weak or absent. The fragmentation of this compound is predicted to proceed through several key pathways, primarily involving the cleavage of the ether linkages and the loss of the aldehyde group.

Predicted Fragmentation Pathways for this compound:

A primary fragmentation event would be the cleavage of the methoxymethyl (MOM) group. This can occur in a few ways:

Loss of a methoxy radical (•OCH₃): This would result in a fragment ion with a characteristic loss of 31 mass units.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule (30 Da).

Cleavage of the entire methoxymethyl group: This would result in a significant fragment corresponding to the remaining substituted benzaldehyde.

Another major fragmentation pathway involves the aldehyde functional group:

Loss of a hydrogen radical (•H): This would lead to a strong [M-1]⁺ peak, which is common for aldehydes.

Loss of the formyl radical (•CHO): This results in an [M-29]⁺ peak.

Loss of carbon monoxide (CO): This gives rise to an [M-28]⁺ peak.

The fragmentation can also be initiated by the methoxy group on the aromatic ring, typically through the loss of a methyl radical (•CH₃) to form a stable quinone-like structure.

Hypothetical EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 196 | [C₁₀H₁₂O₄]⁺• (Molecular Ion) | - |

| 195 | [C₁₀H₁₁O₄]⁺ | •H |

| 167 | [C₉H₈O₃]⁺• | •CHO |

| 165 | [C₉H₉O₃]⁺ | •OCH₃ |

| 151 | [C₈H₇O₃]⁺ | •CH₃ from MOM ether, then •H |

| 137 | [C₇H₅O₃]⁺• | •CHO and •CH₃ |

| 121 | [C₇H₅O₂]⁺ | Loss of MOM group |

This table is based on predicted fragmentation patterns and not on experimental data for the specific compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺) in positive ion mode, or deprotonated molecules [M-H]⁻ in negative ion mode. A key advantage of ESI-MS is that it imparts very little excess energy to the molecule, resulting in minimal fragmentation and a strong signal for the molecular ion. This makes it an excellent method for accurately determining the molecular weight of a compound.

When coupled with liquid chromatography (LC/MS-ESI), this technique allows for the separation of components in a mixture followed by their individual mass analysis. For this compound, ESI-MS would be expected to readily produce a protonated molecular ion.

Expected ESI-MS Data for this compound

| Ionization Mode | Adduct | Expected m/z |

| Positive | [M+H]⁺ | 197.0757 |

| Positive | [M+Na]⁺ | 219.0577 |

| Positive | [M+K]⁺ | 235.0316 |

The expected m/z values are calculated based on the exact mass of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of a molecule's elemental composition. By comparing the experimentally measured exact mass with the theoretical masses of possible elemental formulas, the correct formula can be identified.

For this compound, with a molecular formula of C₁₀H₁₂O₄, the theoretical exact mass of the neutral molecule is 196.0736. HRMS analysis of the protonated molecule [M+H]⁺ would yield a measured m/z value very close to the theoretical value of 197.0814.

HRMS Data for Elemental Composition

| Ion Species | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) | Elemental Composition |

| [C₁₀H₁₂O₄+H]⁺ | 197.0814 | Hypothetical: 197.0812 | Hypothetical: -1.01 | C₁₀H₁₃O₄ |

This table presents hypothetical HRMS data to illustrate the principle of elemental composition determination.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of atoms within the crystal lattice. This provides unambiguous information about bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry.

While the crystal structure of this compound is not available in the surveyed literature, the structure of its isomer, 4-Methoxy-3-(methoxymethyl)benzaldehyde , has been reported. The analysis of this closely related structure provides valuable insights into the likely solid-state conformation and geometric parameters of the target compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The crystal structure of 4-Methoxy-3-(methoxymethyl)benzaldehyde reveals key features of its molecular geometry. In this isomer, the molecule adopts a largely planar conformation, with the aldehyde group and the methoxy group lying nearly in the plane of the benzene ring. The methoxymethyl side chain, however, shows some torsion, positioning the terminal methyl group out of the plane of the aromatic ring.

The crystal packing is stabilized by weak intermolecular interactions, including C-H···π interactions, where hydrogen atoms from one molecule interact with the electron-rich π system of the benzene ring of a neighboring molecule.

Crystallographic Data for 4-Methoxy-3-(methoxymethyl)benzaldehyde

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8100 (16) |

| b (Å) | 8.3970 (17) |

| c (Å) | 14.510 (3) |

| β (°) | 98.01 (3) |

| V (ų) | 942.3 (3) |

| Z | 4 |

Data is for the isomer 4-Methoxy-3-(methoxymethyl)benzaldehyde.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The detailed geometric parameters from the crystal structure of 4-Methoxy-3-(methoxymethyl)benzaldehyde provide a basis for understanding the structural characteristics that would be expected in this compound. The bond lengths within the benzene ring are typical for an aromatic system, showing some variation due to the electronic effects of the substituents. The C-O bond lengths of the ether linkages and the C=O bond of the aldehyde group are also within expected ranges.

Selected Bond Lengths and Angles for 4-Methoxy-3-(methoxymethyl)benzaldehyde

| Bond | Length (Å) | Angle | **Value (°) ** |

| C(ar)-C(ar) | 1.375 - 1.401 | C(ar)-C(ar)-C(ar) | 118.5 - 121.3 |

| C(ar)-CHO | ~1.47 | C(ar)-C(ar)-CHO | ~122 |

| C=O | ~1.21 | C(ar)-C-O (aldehyde) | ~125 |

| C(ar)-O(methoxy) | ~1.37 | C(ar)-O-C(methyl) | ~117 |

| C(ar)-C(MOM) | ~1.51 | C(ar)-C-O (MOM) | ~110 |

| C-O (MOM) | ~1.42 | C-O-C (MOM) | ~113 |

Data is for the isomer 4-Methoxy-3-(methoxymethyl)benzaldehyde and represents typical ranges observed in similar structures.

The dihedral angle between the plane of the benzene ring and the methoxymethyl side chain is a key conformational parameter. In the case of 4-Methoxy-3-(methoxymethyl)benzaldehyde, this angle is approximately 9.7°. For this compound, steric interactions between the adjacent methoxy and methoxymethoxy groups would likely lead to a larger torsion angle, causing the methoxymethoxy group to be significantly twisted out of the plane of the aromatic ring to minimize steric hindrance.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of organic molecules is dictated by a variety of non-covalent interactions that guide the self-assembly of molecules into a stable, low-energy lattice. For this compound, several types of intermolecular interactions are anticipated to play a crucial role in its crystal packing. These interactions include weak C–H···O hydrogen bonds, C–H···π interactions, and potentially π–π stacking, which are commonly observed in benzaldehyde derivatives. nih.gov

Studies on various multi-substituted benzaldehyde derivatives have demonstrated that the carbonyl group is a key participant in the formation of supramolecular networks through intermolecular C–H···O hydrogen bonds. nih.gov In the case of this compound, the aldehyde oxygen, the methoxy oxygens, and the ether oxygen of the methoxymethoxy group all present as potential hydrogen bond acceptors. The aromatic and methyl protons can act as donors, leading to a complex network of interactions that stabilize the crystal lattice.

The interplay of these weak hydrogen bonds often results in the formation of recognizable supramolecular synthons, which are repeating structural units defined by specific intermolecular interactions. For instance, dimeric motifs are common in the crystal structures of related compounds. The presence of multiple oxygen atoms in this compound could facilitate the formation of a multi-dimensional supramolecular network. nih.gov

To provide a comparative context, the crystallographic data for a related compound, 4-Methoxy-3-(methoxymethyl)benzaldehyde, is presented below. This data highlights the typical parameters for a substituted benzaldehyde, although the specific interactions will differ due to the different substitution pattern.

| Crystallographic Parameter | 4-Methoxy-3-(methoxymethyl)benzaldehyde |

| Molecular Formula | C₁₀H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.8100(16) Åb = 8.3970(17) Åc = 14.510(3) Åβ = 98.01(3)° |

| Volume (V) | 942.3(3) ų |

| Molecules per Unit Cell (Z) | 4 |

| Dominant Intermolecular Interactions | Very weak C—H···π interactions |

Polymorphism Studies of Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. While there are no specific studies documenting polymorphism for this compound, the phenomenon is common in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites.

The presence of the methoxymethoxy group in this compound introduces a degree of conformational flexibility. Rotation around the various single bonds could lead to different molecular conformations that might pack into distinct crystal lattices, giving rise to polymorphs.

For example, studies on 2-methoxybenzaldehyde have revealed the existence of at least two polymorphic forms, highlighting that even seemingly simple benzaldehyde derivatives can exhibit complex solid-state behavior. The different crystalline forms of 2-methoxybenzaldehyde arise from variations in intermolecular interactions, which in turn are influenced by the specific conformation of the molecule in the solid state. This underscores the potential for polymorphism in this compound.

The identification and characterization of potential polymorphs would require systematic screening through various crystallization techniques and analysis by methods such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. Such studies would be essential for a complete understanding of the solid-state properties of this compound.

Computational and Theoretical Investigations of 2 Methoxy 3 Methoxymethoxy Benzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to determine the ground-state properties of molecules like 2-Methoxy-3-(methoxymethoxy)benzaldehyde. The process begins with geometry optimization, where DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), are used to find the lowest energy conformation of the molecule. ijeijournal.comresearchgate.net This optimized structure corresponds to the most stable arrangement of atoms and provides key geometrical parameters.

Once the geometry is optimized, the same DFT framework is used to investigate the electronic structure. This includes calculating the distribution of electron density, molecular orbital energies, and the dipole moment. These properties are fundamental to understanding the molecule's polarity, stability, and reactivity. For instance, the electronic properties of various benzaldehyde (B42025) derivatives have been successfully studied using DFT, providing insights into their chemical behavior. researchgate.netmdpi.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative)

The following table presents hypothetical but realistic bond lengths and angles for the optimized geometry of this compound, based on typical values for substituted benzaldehydes calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.netscielo.br

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C-C (ring) Bond Length (Å) | 1.39 - 1.41 | C-C-C (ring) Angle (°) | 119 - 121 |

| C-CHO Bond Length (Å) | 1.48 | C(ring)-C-O (aldehyde) Angle (°) | 124.5 |

| C=O Bond Length (Å) | 1.21 | C(ring)-O-C (methoxy) Angle (°) | 117.8 |

| C(ring)-O (methoxy) Bond Length (Å) | 1.36 | C(ring)-O-C (methoxymethoxy) Angle (°) | 118.0 |

| O-CH₃ Bond Length (Å) | 1.43 | O-C-O (methoxymethoxy) Angle (°) | 114.5 |

Ab Initio Methods in Conformational Analysis and Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without reliance on empirical parameters, provide a high level of theoretical accuracy. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are particularly valuable for detailed conformational analysis and the precise prediction of spectroscopic properties.

For a molecule with flexible substituents like this compound, ab initio calculations can be used to map the potential energy surface associated with the rotation of the methoxy (B1213986) and methoxymethoxy groups. This analysis identifies all stable conformers (local minima) and the energy barriers for interconversion between them. Understanding the conformational landscape is crucial as different conformers may exhibit different chemical and physical properties.

Furthermore, ab initio methods are highly effective in predicting spectroscopic data. By calculating harmonic vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. conicet.gov.ar These theoretical spectra are invaluable for interpreting experimental results and assigning specific vibrational modes to observed spectral bands. nih.gov Similarly, Time-Dependent DFT (TD-DFT) or more advanced ab initio methods can predict electronic transitions, allowing for the simulation of the UV-Vis spectrum. mdpi.com

Quantum Chemical Descriptors for Reactivity and Interaction Analysis

Quantum chemical descriptors derived from electronic structure calculations offer a quantitative framework for predicting molecular reactivity. Key among these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

Frontier Molecular Orbitals (FMOs): The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. youtube.com The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and oxygen atoms, while the LUMO is likely centered on the electron-withdrawing aldehyde group.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. walisongo.ac.id These maps are color-coded to show regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.netscispace.com For this molecule, the ESP map would likely show a strong negative potential around the carbonyl oxygen of the aldehyde group and the ether oxygens, identifying them as sites for interaction with electrophiles or hydrogen bond donors. The aldehyde carbon and aromatic protons would exhibit positive potential.

Reactivity Indices: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.comresearchgate.net The electrophilicity index, in particular, quantifies the ability of a molecule to accept electrons and stabilize, providing a measure of its electrophilic character. researchgate.netru.nl These indices help in comparing the reactivity of this compound with other related compounds.

Table 2: Calculated Quantum Chemical Descriptors for this compound (Illustrative)

This table presents typical values for FMO energies and global reactivity indices for a substituted benzaldehyde, calculated using DFT. These values are essential for predicting the molecule's reactivity and kinetic stability.

| Descriptor | Definition | Typical Value (eV) |

|---|---|---|

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -6.5 |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.0 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.0 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.5 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.2 |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it interacts with another, typically a larger receptor molecule. nih.gov While often used in biological contexts, these studies can be focused purely on the theoretical binding interactions between defined chemical entities.

For this compound, a docking study would involve computationally placing the molecule into the binding site of a defined chemical receptor, such as a cyclodextrin, a zeolite cage, or the surface of a nanoparticle. The goal is to identify the most stable binding poses and quantify the strength of the interaction, usually reported as a binding energy or docking score. researchgate.net

The simulation evaluates various non-covalent interactions, including:

Hydrogen Bonds: Between the aldehyde and ether oxygens (acceptors) and hydrogen bond donors on the receptor.

π-π Stacking: Involving the aromatic ring of the benzaldehyde and an aromatic moiety on the receptor.

The results of such a study would provide a detailed atom-level understanding of how this compound interacts with other chemical structures. This information is valuable for applications in materials science, supramolecular chemistry, and catalysis, where understanding intermolecular forces is paramount. For example, docking studies on similar methoxybenzaldehyde derivatives have been used to understand their interactions with various receptors. researchgate.netresearchgate.net

Future Research Directions and Advanced Methodologies for 2 Methoxy 3 Methoxymethoxy Benzaldehyde Chemistry

Development of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry offer a framework for developing more sustainable synthetic routes to 2-Methoxy-3-(methoxymethoxy)benzaldehyde and its derivatives. Current multi-step syntheses often rely on conventional solvents and reagents, presenting opportunities for significant improvement. Future research should prioritize the reduction of waste, use of safer solvents, and enhancement of energy efficiency. researchgate.netrsc.org

Key green chemistry strategies applicable to this compound include:

Use of Aqueous Media: Exploring water as a solvent for key reaction steps, such as the protection of the hydroxyl group or subsequent condensation reactions, can drastically reduce the reliance on volatile organic compounds (VOCs). rsc.orggoogle.com The synthesis of related benzaldehyde (B42025) derivatives has been successfully demonstrated in aqueous media, suggesting feasibility. rsc.org

Microwave-Assisted Synthesis (MWI): Microwave irradiation can accelerate reaction rates, often leading to higher yields and reduced side-product formation in shorter timeframes compared to conventional heating. rsc.org This would be particularly beneficial for steps like O-alkylation or derivatization reactions.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are inherently more efficient, such as addition reactions over substitution reactions where possible.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Optimizing reaction conditions to maximize yield and minimize byproduct formation. | Reduced environmental impact and lower purification costs. |

| Safer Solvents and Auxiliaries | Replacing solvents like DMF or chlorinated hydrocarbons with water, ethanol (B145695), or ionic liquids. rsc.orggoogle.com | Improved operator safety and reduced toxic emissions. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature and pressure. rsc.org | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Sourcing the precursor, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), from lignin, a renewable biopolymer. | Reduced reliance on petrochemical feedstocks. |

Exploration of Organocatalytic and Biocatalytic Transformations

Moving beyond traditional metal-based catalysts, organocatalysis and biocatalysis present powerful tools for performing selective transformations on and with this compound. These approaches offer the potential for high stereoselectivity under mild reaction conditions.

Organocatalysis: Small organic molecules can be used to catalyze a wide range of reactions at the aldehyde functional group. For instance, proline and its derivatives are well-known catalysts for asymmetric aldol (B89426) and Mannich reactions. Future work could involve the use of this compound as a substrate in such organocatalyzed C-C bond-forming reactions to generate complex, chiral molecules.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign conditions (aqueous media, mild temperature, and pH). Biocatalytic approaches could include:

Enzymatic Reduction: Using alcohol dehydrogenases (ADHs) or other reductase enzymes with a suitable cofactor (e.g., NADH) to stereoselectively reduce the aldehyde group to the corresponding primary alcohol.

Transaminase Reactions: Employing transaminases for the asymmetric synthesis of primary amines from the aldehyde.

Lyase-catalyzed Reactions: Using lyases for C-C bond formation, such as in asymmetric cyanohydrin synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. europa.eu The integration of flow reactors with automated synthesis platforms can accelerate the discovery and optimization of reactions involving this compound. nih.govchemrxiv.org

An automated flow platform could be designed for a multi-step synthesis, where the crude product from one reactor is fed directly into the next. researchgate.netwhiterose.ac.uk For example, the protection of o-vanillin and a subsequent derivatization reaction could be "telescoped" into a single, continuous process. whiterose.ac.uk Such systems allow for rapid screening of reaction parameters like temperature, residence time, and reagent stoichiometry, using algorithms to self-optimize the process for a desired outcome, such as maximizing yield. nih.gov

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio, can lead to hotspots. | Excellent, due to high surface-area-to-volume ratio of microreactors. europa.eu |

| Safety | Higher risk when handling hazardous reagents or exothermic reactions at scale. | Inherently safer due to small reaction volumes at any given time. europa.eu |

| Scalability | Often requires re-optimization when scaling up. | Scalable by running the system for a longer duration ("scaling out"). |

| Automation & Optimization | Manual or semi-automated; optimization is often slow and sequential. | Easily automated for high-throughput screening and algorithmic optimization. nih.gov |

Application in Photo- and Electrocatalytic Reactions

Photocatalysis and electrocatalysis utilize light and electricity, respectively, to drive chemical reactions. These methods provide unique reactivity pathways under mild conditions and are central to modern sustainable chemistry.

Electrocatalytic Transformations: The aldehyde group is susceptible to electrochemical oxidation and reduction. Electrocatalytic oxidation, for example using gold nanoparticles on a titanium dioxide support, could convert this compound into the corresponding carboxylic acid, 2-Methoxy-3-(methoxymethoxy)benzoic acid, under mild conditions, avoiding the use of harsh chemical oxidants. mdpi.com This process can be more energy-efficient than traditional methods and can be paired with valuable reduction reactions at the cathode, such as hydrogen evolution. mdpi.com

Photocatalytic Reactions: While direct photocatalytic applications for this specific molecule are not widely documented, related aromatic aldehydes participate in various light-driven reactions. Future research could explore photocatalyzed C-H functionalization of the aromatic ring or photoredox-catalyzed additions to the aldehyde group, enabling novel synthetic pathways.

Advanced Analytical Techniques for In-Situ Reaction Monitoring and Process Optimization

To fully leverage the benefits of advanced synthetic methods like flow chemistry, real-time process analytical technology (PAT) is crucial. In-situ monitoring provides immediate feedback on reaction progress, enabling precise control and rapid optimization. nih.gov

Advanced analytical techniques applicable to the chemistry of this compound include:

In-line NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can be directly integrated into a flow reactor setup to provide detailed structural information and quantitative data on reactants, intermediates, and products in real-time. beilstein-journals.org This allows for the rapid determination of reaction kinetics and the identification of transient species. beilstein-journals.org

FT-IR and Raman Spectroscopy: In-situ Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful for monitoring the disappearance of starting material and the appearance of product by tracking specific vibrational bands (e.g., the C=O stretch of the aldehyde).

Automated HPLC/UPLC: High-performance liquid chromatography (HPLC) can be coupled with automated sampling systems to provide online analysis of reaction mixtures. whiterose.ac.uksemanticscholar.org This is particularly useful for complex reactions, allowing for the quantification of yield and the identification of impurities, with the data feeding directly back into an optimization algorithm. nih.govsemanticscholar.org

The integration of these analytical tools with automated synthesis platforms creates a closed-loop system where the reaction outcome is continuously monitored and the conditions are automatically adjusted to achieve a predefined goal, significantly accelerating process development and optimization. nih.gov

Q & A

Q. How do the electron-donating substituents (methoxy and methoxymethoxy) influence the reactivity of the aldehyde group?

- Methodological Answer : The methoxy and methoxymethoxy groups are electron-donating, which: